Ethyl1-carbamothioylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-carbamothioylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11NO2S It is a derivative of cyclopropane, featuring a carbamothioyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-carbamothioylcyclopropane-1-carboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamothioylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 1-carbamothioylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-carbamothioylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A precursor in the synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate.
Ethyl isothiocyanate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar carbamothioyl groups.
Uniqueness
Ethyl 1-carbamothioylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a carbamothioyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 1-carbamothioylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-6(9)7(3-4-7)5(8)11/h2-4H2,1H3,(H2,8,11) |
InChI Key |
XVXBZAASOPKZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=S)N |
Origin of Product |
United States |
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